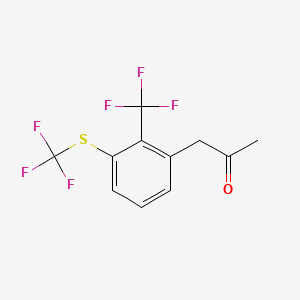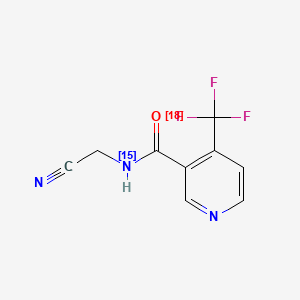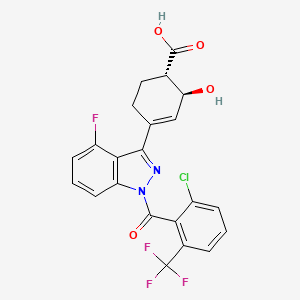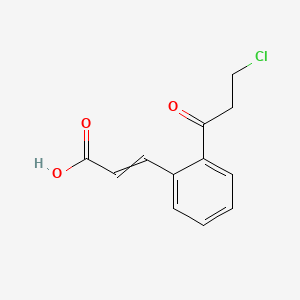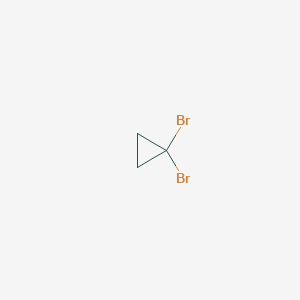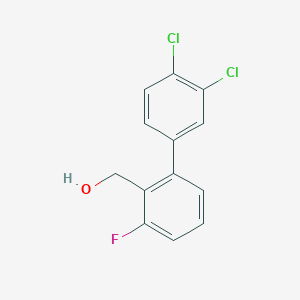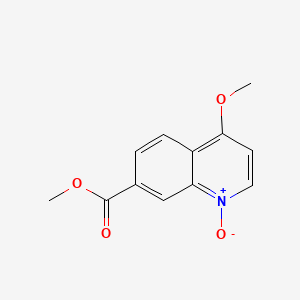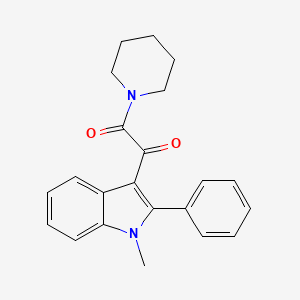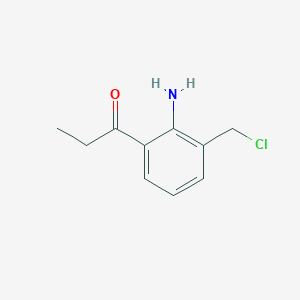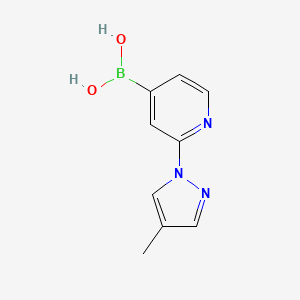
(E)-3-(2-(2-Cyanoethyl)phenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2-(2-Cyanoethyl)phenyl)acrylic acid is an organic compound that belongs to the class of acrylic acids. This compound is characterized by the presence of a cyanoethyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety. The compound’s structure allows it to participate in various chemical reactions, making it a valuable entity in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(2-Cyanoethyl)phenyl)acrylic acid typically involves the reaction of 2-(2-Cyanoethyl)phenylboronic acid with an appropriate acrylic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(E)-3-(2-(2-Cyanoethyl)phenyl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or the double bond to a single bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alkanes.
Substitution: Halogenated, nitrated, and alkylated derivatives of the phenyl ring.
科学研究应用
(E)-3-(2-(2-Cyanoethyl)phenyl)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins, where its acrylic acid moiety plays a crucial role in polymerization reactions.
作用机制
The mechanism of action of (E)-3-(2-(2-Cyanoethyl)phenyl)acrylic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the acrylic acid moiety can undergo polymerization reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Acrylic Acid: The simplest unsaturated carboxylic acid with similar reactivity but lacks the cyanoethyl and phenyl groups.
Ethyl Cyanoacrylate: Contains a cyano group and an acrylic acid moiety but differs in its ester linkage and lack of a phenyl ring.
Phenoxy Acetamide Derivatives: Share structural similarities with the phenyl ring and functional groups but differ in their overall molecular framework.
Uniqueness
(E)-3-(2-(2-Cyanoethyl)phenyl)acrylic acid is unique due to the combination of its cyanoethyl, phenyl, and acrylic acid moieties. This unique structure allows it to participate in a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC 名称 |
3-[2-(2-cyanoethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H11NO2/c13-9-3-6-10-4-1-2-5-11(10)7-8-12(14)15/h1-2,4-5,7-8H,3,6H2,(H,14,15) |
InChI 键 |
ZIZJYBZDYWXBKC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CCC#N)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


